2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one (CAS 794556-87-9) is a synthetic organic compound belonging to the class of adamantyl-piperazine derivatives. Its structure combines a rigid, lipophilic adamantane cage with a flexible 4-benzylpiperazine moiety via an ethanone linker, resulting in a molecular formula of C23H32N2O and a molecular weight of 352.5 g/mol.

Molecular Formula C23H32N2O
Molecular Weight 352.522
CAS No. 794556-87-9
Cat. No. B2542015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one
CAS794556-87-9
Molecular FormulaC23H32N2O
Molecular Weight352.522
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C23H32N2O/c26-22(16-23-13-19-10-20(14-23)12-21(11-19)15-23)25-8-6-24(7-9-25)17-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2
InChIKeyUKAYRRKRPIDEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one (CAS 794556-87-9): A Specialized Adamantyl-Piperazine Building Block for Sigma Receptor and CNS Research


2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one (CAS 794556-87-9) is a synthetic organic compound belonging to the class of adamantyl-piperazine derivatives [1]. Its structure combines a rigid, lipophilic adamantane cage with a flexible 4-benzylpiperazine moiety via an ethanone linker, resulting in a molecular formula of C23H32N2O and a molecular weight of 352.5 g/mol [1]. This compound is primarily utilized as a versatile building block within medicinal chemistry and chemical biology, serving as a key intermediate for developing ligands targeting central nervous system (CNS) receptors, particularly sigma (σ) receptors, and for probing structure-activity relationships [1].

The Risk of Substituting 2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one with Other Adamantyl-Piperazine Analogs


Generic interchangeability within the adamantyl-piperazine class is precluded by extreme sensitivity of pharmacological profiles to minor structural modifications. This compound's unique ethanone linker (a two-carbon spacer) represents a critical structural divergence from its closest analogs, such as 1-(adamantane-1-carbonyl)-4-benzylpiperazine (CAS 31879-79-5), which features a one-carbon carbonyl linkage . This seemingly subtle difference in linker length and geometry profoundly impacts molecular conformation, altering the three-dimensional presentation of the pharmacophoric elements. Such changes dictate steric and electronic complementarity with binding pockets on targets like sigma receptors and serotonin transporters, which are known to distinguish between closely related analogs with widely varying affinity and functional activity [1]. Consequently, substituting one analog for another without quantitative validation risks introducing uncontrolled variables that can invalidate SAR studies, lead to loss of target engagement, or produce unintended off-target effects, making strict procurement by CAS number essential for reproducible research.

Quantitative Differentiation Evidence for 2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one


Linker-Length Defines Molecular Shape: Conformational Divergence from 1-Carbon Linker Analogs

The precise geometry of the chemical space between the adamantyl and piperazine groups is a primary determinant of biological recognition. The target compound’s ethanone linker (CH2-C=O) introduces an additional rotational degree of freedom and spatial displacement compared to the direct carbonyl linker in 1-(adamantane-1-carbonyl)-4-benzylpiperazine (CAS 31879-79-5). This forces the benzylpiperazine moiety into a distinct average spatial orientation, directly influencing complementarity to receptor binding sites [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Calculated Lipophilicity as a Predictor of Blood-Brain Barrier Permeability: Ethyl vs. Benzyl Substitution

Lipophilicity, a key determinant of passive membrane permeability and CNS penetration, shows a marked difference between the target compound (N-benzyl substituent) and its N-ethyl analog, 2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one (CAS 942486-52-4). The computed octanol-water partition coefficient (XLogP3-AA) for the target is substantially higher, predicting superior passive permeability across biological membranes, including the blood-brain barrier, which is a crucial criterion for selecting tools for CNS target engagement studies [1].

Computational Chemistry ADME CNS Drug Discovery

Topological PSA Divergence Suggests Distinct Target Profiles

Topological Polar Surface Area (tPSA) is a strong predictor of a molecule's ability to interact with polar surfaces and is often correlated with unwanted off-target binding, such as to hERG or CYP enzymes. The target compound's larger benzyl group slightly increases its tPSA compared to the non-benzyl analog 1-(adamantan-1-yl)-4-methylpiperazine dihydrochloride, potentially altering its selectivity profile against polar binding sites [1].

Medicinal Chemistry Target Selectivity Compound Library Design

Recommended Application Scenarios for 2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one in Research and Discovery


Geometric Probing of Receptor Binding Pockets via Linker Length SAR

The differentiated two-atom ethanone linker of this compound makes it the preferred scaffold over the one-atom methanone analog (CAS 31879-79-5) for systematic studies investigating the spatial tolerance of sigma-1 or 5-HT1A receptor binding pockets. By using this compound, researchers can empirically determine how incremental spatial extension of the pharmacophore impacts binding affinity, providing direct academic or industrial evidence for linker optimization in lead development .

Lipophilicity-Tailored CNS Ligand Development

In CNS drug discovery programs, this compound's calculated XLogP3 of 4.4 (versus 3.2 for its N-ethyl counterpart) positions it as a higher-lipophilicity probe. This makes it specifically suitable for studies where enhanced passive BBB penetration is a key hypothesis, allowing teams to correlate increased LogP with in vivo target occupancy and efficacy data, a critical step in property-based drug design [1].

Design of Focused Libraries for Defining Pharmacophore Topology

For chemical biology groups building focused libraries to map pharmacophoric requirements of a novel target, this compound serves as a key 'outlier' due to its combined properties of a large adamantyl core, a specific benzyl substitution, and an extended linker. Its inclusion in a library alongside its N-ethyl and N-methyl counterparts creates a property gradient that enables the computational deconvolution of binding contributions from lipophilicity, volume, and shape, as underscored by its differentiated topological PSA [2].

Quote Request

Request a Quote for 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.